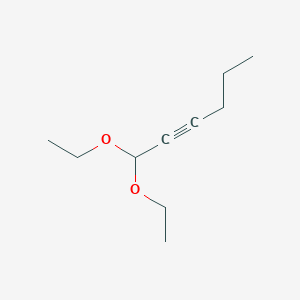

1,1-Diethoxyhex-2-yne

説明

Structure

3D Structure

特性

IUPAC Name |

1,1-diethoxyhex-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNHOKCOJYJVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171277 | |

| Record name | 1,1-Diethoxyhex-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18229-78-2 | |

| Record name | 1,1-Diethoxy-2-hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18229-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diethoxyhex-2-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018229782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxyhex-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxyhex-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1-Diethoxyhex-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxyhex-2-yne, also known as 2-hexynal diethyl acetal, is an organic compound with the chemical formula C10H18O2.[1] It belongs to the class of acetylenic acetals, characterized by the presence of both an alkyne and an acetal functional group. This unique combination of reactive sites makes it a versatile building block in organic synthesis. The acetal group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions, while the alkyne moiety allows for a wide range of chemical transformations, including cycloadditions, coupling reactions, and reductions. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 18229-78-2 | [1] |

| Molecular Formula | C10H18O2 | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Hexynal diethyl acetal | [1] |

| Density | 0.885 g/mL | |

| Refractive Index | 1.431 | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents. Insoluble in water.[] |

Synthesis and Experimental Protocols

The synthesis of this compound and related acetals generally involves a two-step process: the formation of the alkyne followed by the protection of the aldehyde as an acetal. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for 1,1-dialkoxyalkynes.

Experimental Protocol: Acetalization of an Aldehyde

The following is a general procedure for the acid-catalyzed acetalization of an aldehyde, which is a key step in the synthesis of this compound.[3]

Materials:

-

Aldehyde (e.g., 2-hexynal)

-

Ethanol (2 equivalents or as solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Drying agent (e.g., molecular sieves)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

To a solution of the aldehyde in the anhydrous solvent, add the ethanol.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

If using a Dean-Stark apparatus, heat the reaction mixture to reflux to azeotropically remove the water formed during the reaction. Alternatively, the reaction can be stirred at room temperature in the presence of a drying agent like molecular sieves.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the pure acetal.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs—the alkyne and the acetal—are of significant interest to medicinal chemists.

The Role of the Acetal Group:

-

Prodrugs: The acetal group can be used as a bioreversible protecting group for aldehydes. This strategy can be employed to mask a reactive aldehyde in a drug candidate, improving its stability and pharmacokinetic properties. The acetal can then be hydrolyzed in vivo to release the active aldehyde-containing drug.

-

Flavor and Fragrance: Acetals are found in various natural products and are used as flavoring and fragrance agents.[4] For instance, the related compound (E)-2-hexenal diethyl acetal is noted for its overripe fruity and wine-like notes.[][5]

The Utility of the Alkyne Moiety:

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other molecules, such as biomolecules or fluorescent probes.

-

Bioorthogonal Chemistry: The alkyne can be used in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

-

Scaffold for Heterocycle Synthesis: The alkyne is a versatile precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceuticals.

Logical Relationship in Prodrug Design

Caption: Acetal as a prodrug strategy.

Safety and Handling

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.

-

Stability: Stable under normal conditions. May be sensitive to strong acids, leading to deprotection of the acetal.

-

Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and skin contact.

Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in various fields, including organic synthesis and medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, making it an attractive building block for the synthesis of more complex molecules. While specific data on its biological activity and applications in drug development are limited, the principles of using acetal and alkyne functionalities are well-established in the design of prodrugs and bioactive compounds. Further research into the reactivity and biological properties of this and related compounds may unveil new opportunities for its application in the development of novel therapeutics.

References

physical and chemical properties of 1,1-Diethoxyhex-2-yne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,1-Diethoxyhex-2-yne is limited in publicly available literature. This guide has been compiled using information on analogous compounds and general principles of organic chemistry. All experimental protocols and predicted data should be treated as hypothetical and require experimental validation.

Introduction

This compound is an acetylenic acetal, a class of organic compounds characterized by the presence of both an alkyne and an acetal functional group. This unique combination of functionalities makes it a potentially versatile building block in organic synthesis. The alkyne moiety can undergo a variety of transformations, including reduction, oxidation, and cycloaddition reactions, while the acetal group serves as a protected carbonyl, which can be deprotected under acidic conditions to reveal an aldehyde or ketone. This guide provides an overview of the predicted physical and chemical properties of this compound, along with postulated experimental protocols for its synthesis and reactions, based on related structures.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties

| Property | Hex-2-yne (Experimental) | This compound (Predicted) | Data Source |

| Molecular Formula | C₆H₁₀ | C₁₀H₁₈O₂ | - |

| Molecular Weight | 82.15 g/mol | 170.25 g/mol | [1] |

| Boiling Point | 84 °C | 180-200 °C | [2] (Predicted value is an estimate) |

| Density | 0.731 g/mL | ~0.9 g/mL | [2] (Predicted value is an estimate) |

| Refractive Index | 1.414 | ~1.44 | [2] (Predicted value is an estimate) |

| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). | General chemical knowledge |

Synthesis

A plausible synthetic route to this compound involves the alkylation of a smaller acetylenic acetal. The following proposed experimental protocol is based on the alkylation of 1,1-diethoxy-2-propyne.

Proposed Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the alkyne and the acetal.

Reactions of the Alkyne Moiety

The internal alkyne can undergo various addition reactions.

-

Hydrogenation:

-

Complete Reduction: Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will reduce the alkyne to the corresponding alkane, 1,1-diethoxyhexane.

-

Partial Reduction (to cis-alkene): Use of Lindlar's catalyst will yield the (Z)-1,1-diethoxyhex-2-ene.

-

Partial Reduction (to trans-alkene): Reduction with sodium in liquid ammonia will produce (E)-1,1-diethoxyhex-2-ene.

-

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) will lead to the corresponding di- and tetra-haloalkanes.

-

Hydrohalogenation: Addition of HX (e.g., HBr, HCl) will proceed according to Markovnikov's rule, though with an internal alkyne, a mixture of regioisomers is possible.

-

Cycloaddition Reactions: Acetylenic compounds can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. While the acetal is not strongly activating, reactions with electron-rich dienes under thermal conditions could potentially lead to cycloaddition products. Based on studies of similar compounds, the expected product would be a substituted benzene derivative formed after initial cycloaddition and subsequent aromatization.

Signaling Pathway for a Hypothetical Diels-Alder Reaction:

Caption: Hypothetical Diels-Alder reaction pathway.

Reactions of the Acetal Moiety

-

Hydrolysis: The acetal group is stable under neutral and basic conditions but can be hydrolyzed in the presence of aqueous acid (e.g., HCl, H₂SO₄) to yield the corresponding carbonyl compound, hex-2-ynal. This reaction is useful for deprotection strategies in multi-step syntheses.

Experimental Workflow for Acetal Hydrolysis:

Caption: Workflow for the hydrolysis of this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the following table presents predicted key spectroscopic features for this compound based on the analysis of its functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | δ 4.5-5.0 (t, 1H, -CH(OEt)₂)δ 3.4-3.8 (q, 4H, -OCH₂CH₃)δ 2.1-2.3 (t, 2H, -C≡C-CH₂-)δ 1.4-1.6 (m, 2H, -CH₂CH₃)δ 1.1-1.3 (t, 6H, -OCH₂CH₃)δ 0.9-1.0 (t, 3H, -CH₂CH₃) |

| ¹³C NMR | δ 90-100 (-CH(OEt)₂)δ 75-85 (-C≡C-)δ 60-65 (-OCH₂CH₃)δ 20-30 (-CH₂-)δ 15-20 (-OCH₂CH₃)δ 10-15 (-CH₃) |

| IR Spectroscopy | 2200-2260 cm⁻¹ (C≡C stretch, weak)1050-1150 cm⁻¹ (C-O stretch, strong) |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 170Common fragments: loss of -OEt (m/z = 125), loss of -CH(OEt)₂ (m/z = 73) |

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data is unavailable, so it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound represents a potentially valuable, though currently understudied, synthetic intermediate. Its dual functionality allows for a range of chemical transformations, making it an attractive target for synthetic chemists. The information presented in this guide, while largely based on extrapolation from related compounds, provides a solid foundation for future research and development involving this molecule. All proposed methodologies and predicted data require experimental verification.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,1-Diethoxyhex-2-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,1-diethoxyhex-2-yne, a valuable acetylenic acetal intermediate in organic synthesis. This document details a plausible synthetic protocol, expected physicochemical properties, and comprehensive characterization data based on established spectroscopic principles.

Introduction

This compound (C₁₀H₁₈O₂) is an organic compound featuring both an internal alkyne and a diethyl acetal functional group.[1] This unique combination of functionalities makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The alkyne moiety allows for a variety of transformations, including click chemistry, hydrogenation, and coupling reactions, while the acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions when needed.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a terminal alkyne, 1-hexyne, with triethyl orthoformate in the presence of a Lewis acid catalyst. This method is a general and effective way to form acetylenic acetals.

Proposed Reaction Scheme

The overall reaction is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

1-Hexyne (98%)

-

Triethyl orthoformate (98%)

-

Zinc iodide (ZnI₂, anhydrous, 99.99%)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (for extraction)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL).

-

Add 1-hexyne (0.1 mol, 8.22 g) and triethyl orthoformate (0.12 mol, 17.78 g) to the flask.

-

Add a catalytic amount of anhydrous zinc iodide (0.005 mol, 1.60 g).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 18229-78-2 | [1] |

| Boiling Point | 226.6 °C at 760 mmHg | [1] |

| Density | 0.885 g/cm³ | [1] |

| Appearance | Colorless to pale yellow liquid (Predicted) | |

| Solubility | Soluble in common organic solvents (Predicted) |

Characterization Data

The following tables provide the expected spectroscopic data for this compound, which are crucial for its identification and quality control.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | t | 1H | -CH(OEt)₂ |

| ~3.6 | q | 4H | -OCH₂CH₃ |

| ~2.2 | t | 2H | -C≡C-CH₂- |

| ~1.5 | sextet | 2H | -CH₂CH₂CH₃ |

| ~1.2 | t | 6H | -OCH₂CH₃ |

| ~0.9 | t | 3H | -CH₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~101 | -CH(OEt)₂ |

| ~85 | -C≡C- |

| ~80 | -C≡C- |

| ~61 | -OCH₂CH₃ |

| ~31 | -CH₂CH₂CH₃ |

| ~22 | -CH₂CH₂CH₃ |

| ~20 | -C≡C-CH₂- |

| ~15 | -OCH₂CH₃ |

| ~14 | -CH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| ~2250 | Weak | C≡C stretch (internal alkyne) |

| 1465-1380 | Medium | C-H bend (alkyl) |

| 1200-1050 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 170 | Moderate | [M]⁺ |

| 125 | High | [M - OEt]⁺ |

| 97 | High | [M - CH(OEt)₂]⁺ |

| 69 | Moderate | [C₅H₉]⁺ |

| 45 | Moderate | [OEt]⁺ |

Safety Information

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be a combustible liquid. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, based on established literature for similar compounds, offers a practical approach for its preparation. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The versatile nature of this molecule makes it a significant tool for the advancement of organic synthesis and the development of novel chemical entities.

References

reactivity of the alkyne group in 1,1-Diethoxyhex-2-yne

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 1,1-Diethoxyhex-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile synthetic intermediate characterized by a sterically accessible internal alkyne and a protected aldehyde functionality in the form of a diethyl acetal. The electronic and steric properties of the substituents flanking the alkyne moiety govern its reactivity, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the , focusing on key transformations including hydration, hydrogenation, and cycloaddition reactions. The information presented herein is a compilation of established principles of alkyne chemistry, supported by data from analogous systems.

Core Reactivity of the Alkyne Group

The reactivity of the carbon-carbon triple bond in this compound is primarily centered around addition reactions, where the π-bonds are broken and new single bonds are formed.[1] The unsymmetrical nature of the alkyne (substituted with a propargyl acetal at one end and a propyl group at the other) influences the regioselectivity of these additions.

Hydration of the Alkyne

The addition of water across the triple bond can be catalyzed by mercury salts in the presence of acid or proceed via a hydroboration-oxidation sequence, leading to the formation of carbonyl compounds.

2.1.1 Mercury(II)-Catalyzed Hydration (Markovnikov Addition)

In the presence of mercuric sulfate and sulfuric acid, the hydration of this compound is expected to follow Markovnikov's rule, yielding a ketone.[2][3] The initial enol intermediate rapidly tautomerizes to the more stable keto form.[4]

2.1.2 Hydroboration-Oxidation (Anti-Markovnikov Addition)

Conversely, a two-step hydroboration-oxidation sequence results in the anti-Markovnikov addition of water. This process typically employs a sterically hindered borane, such as disiamylborane or 9-BBN, followed by oxidation with hydrogen peroxide in a basic medium, to produce an aldehyde from the terminal alkyne. For an internal alkyne like this compound, this reaction will produce a ketone.[4]

Hydrogenation of the Alkyne

The triple bond of this compound can be fully or partially reduced depending on the catalyst and reaction conditions.[5]

2.2.1 Complete Hydrogenation to an Alkane

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) will fully reduce the alkyne to the corresponding alkane, 1,1-diethoxyhexane.

2.2.2 Partial Hydrogenation to an Alkene

Stereoselective partial hydrogenation can be achieved to yield either the cis- or trans-alkene.

-

Cis-Alkene Formation: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), facilitates the syn-addition of hydrogen, resulting in the formation of (Z)-1,1-diethoxyhex-2-ene.

-

Trans-Alkene Formation: A dissolving metal reduction, typically using sodium in liquid ammonia, leads to the anti-addition of hydrogen and the formation of (E)-1,1-diethoxyhex-2-ene.

Cycloaddition Reactions

The electron-rich nature of the alkyne in this compound allows it to participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with electron-deficient dienes.[6][7] The regioselectivity of the reaction is dictated by the electronic and steric nature of both the alkyne and the diene.

Quantitative Data Summary

The following tables summarize expected yields for the key reactions of this compound based on transformations of structurally similar alkynes.

| Reaction | Reagents | Product | Expected Yield (%) | Reference |

| Hg(II)-Catalyzed Hydration | HgSO₄, H₂SO₄, H₂O | 1,1-Diethoxyhexan-3-one | 80-90 | [2][3] |

| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | 1,1-Diethoxyhexan-2-one | 75-85 | [4] |

| Complete Hydrogenation | H₂ (1 atm), Pd/C | 1,1-Diethoxyhexane | >95 | [5] |

| Partial Hydrogenation (cis) | H₂ (1 atm), Lindlar's Cat. | (Z)-1,1-Diethoxyhex-2-ene | 90-98 | [1] |

| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-1,1-Diethoxyhex-2-ene | 80-90 | [1] |

| Diels-Alder Cycloaddition | Tetracyclone | 1,1-Diethoxy-2,3,4,5-tetraphenyl-6-propylbenzene | 70-85 | [6][7] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the reactions of this compound.

Caption: General workflow for synthesis and analysis.

Protocol for Mercury(II)-Catalyzed Hydration

-

To a solution of this compound (1.0 eq) in aqueous acetone is added concentrated sulfuric acid (0.1 eq).

-

Mercuric sulfate (0.05 eq) is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction is quenched with saturated aqueous sodium bicarbonate.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1,1-diethoxyhexan-3-one.

Protocol for Partial Hydrogenation to (Z)-1,1-Diethoxyhex-2-ene

-

A flask is charged with Lindlar's catalyst (5% by weight of the alkyne) and ethyl acetate.

-

A solution of this compound (1.0 eq) in ethyl acetate is added.

-

The flask is evacuated and backfilled with hydrogen gas (balloon).

-

The reaction is stirred vigorously under a hydrogen atmosphere and monitored by GC-MS.

-

Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield (Z)-1,1-diethoxyhex-2-ene.

Reaction Pathways and Mechanisms

Hydration Pathways

The regiochemical outcome of the hydration reaction is dependent on the chosen methodology.

Caption: Hydration pathways of this compound.

Hydrogenation Pathways

The stereochemical outcome of the hydrogenation is controlled by the choice of catalyst.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. For each compound, give the product(s) expected from (1) HgSO4/H2... | Study Prep in Pearson+ [pearson.com]

- 3. Hydration of alkynes (via oxymercuration) gives good yields of si... | Study Prep in Pearson+ [pearson.com]

- 4. bloubergmedispa.co.za [bloubergmedispa.co.za]

- 5. doubtnut.com [doubtnut.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

The Versatile Building Block: A Technical Guide to 1,1-Diethoxyprop-2-yne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, acetylenic compounds have garnered significant attention due to their inherent reactivity and linear geometry, which can be exploited in a myriad of chemical transformations. This technical guide focuses on the utility of 1,1-diethoxyprop-2-yne , also known as propargylaldehyde diethyl acetal, a stable and versatile three-carbon synthon. The acetal moiety serves as a masked aldehyde, providing a convenient handle for subsequent functionalization, while the terminal alkyne offers a rich platform for a variety of coupling and cycloaddition reactions. This document provides an in-depth overview of its synthesis, key applications, and detailed experimental protocols for its use in the construction of valuable heterocyclic scaffolds and other important organic molecules.

Synthesis of 1,1-Diethoxyprop-2-yne

The most common and efficient laboratory-scale synthesis of 1,1-diethoxyprop-2-yne involves a two-step procedure starting from acrolein. The initial step is the bromination of acrolein to yield 2,3-dibromopropionaldehyde. This intermediate is then treated with triethyl orthoformate in the presence of an acid catalyst to form the corresponding diethyl acetal. The final step is a dehydrobromination reaction, typically effected by a strong base, to furnish the desired terminal alkyne.

A well-established protocol for the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal utilizes aqueous sodium hydroxide in the presence of a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate. This method is operationally simple and generally provides good yields of the target compound.

Key Applications in Organic Synthesis

1,1-Diethoxyprop-2-yne is a valuable precursor for the synthesis of a diverse range of organic molecules, most notably heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of the terminal alkyne and the latent aldehyde functionality.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. A straightforward and regioselective synthesis of 3-(diethoxymethyl)pyrazoles involves the condensation of 1,1-diethoxyprop-2-yne with various hydrazine derivatives. The reaction typically proceeds by initial Michael addition of the hydrazine to the activated alkyne, followed by intramolecular cyclization and tautomerization to afford the aromatic pyrazole ring. The diethoxymethyl group can then be readily hydrolyzed under acidic conditions to reveal the corresponding pyrazole-3-carbaldehyde, a versatile intermediate for further elaboration.

Synthesis of Substituted Isoxazoles

Isoxazoles, another important class of five-membered heterocycles containing both nitrogen and oxygen, can be efficiently synthesized from 1,1-diethoxyprop-2-yne via 1,3-dipolar cycloaddition reactions. The terminal alkyne acts as a dipolarophile and reacts with in situ generated nitrile oxides to afford 3-(diethoxymethyl)isoxazoles. Nitrile oxides are typically generated from the corresponding aldoximes by oxidation with reagents such as sodium hypochlorite or N-chlorosuccinimide. This cycloaddition provides a regioselective route to 3,5-disubstituted isoxazoles, where the substituent at the 5-position is determined by the nitrile oxide precursor.

Sonogashira Coupling Reactions

The terminal alkyne functionality of 1,1-diethoxyprop-2-yne makes it an excellent substrate for palladium- and copper-catalyzed Sonogashira coupling reactions. This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and a variety of sp2-hybridized carbon atoms, such as those in aryl and vinyl halides or triflates. This reaction provides a direct route to aryl- and vinyl-substituted propargylaldehyde diethyl acetals, which are valuable intermediates for the synthesis of more complex molecules, including natural products and functional materials.

Data Presentation

The following tables summarize quantitative data for the key reactions of 1,1-diethoxyprop-2-yne.

| Entry | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Ethanol | Reflux | 4 | 85 |

| 2 | 4-Methylphenylhydrazine | Ethanol | Reflux | 5 | 82 |

| 3 | 4-Chlorophenylhydrazine | Ethanol | Reflux | 6 | 78 |

| 4 | Hydrazine hydrate | Methanol | 25 | 12 | 90 |

| Entry | Aldoxime | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde oxime | NCS | CH2Cl2 | 25 | 12 | 75 |

| 2 | 4-Methoxybenzaldehyde oxime | NCS | CH2Cl2 | 25 | 12 | 78 |

| 3 | 4-Chlorobenzaldehyde oxime | NaOCl | CH2Cl2/H2O | 0-25 | 8 | 72 |

| Entry | Aryl Halide | Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh3)4 | CuI | Et3N | THF | 50 | 6 | 92 |

| 2 | 1-Iodo-4-nitrobenzene | PdCl2(PPh3)2 | CuI | Et3N | DMF | 60 | 4 | 88 |

| 3 | 4-Bromobenzonitrile | Pd(PPh3)4 | CuI | i-Pr2NEt | Dioxane | 80 | 12 | 75 |

Experimental Protocols

Synthesis of 3-(Diethoxymethyl)-1-phenyl-1H-pyrazole

To a solution of 1,1-diethoxyprop-2-yne (1.28 g, 10 mmol) in absolute ethanol (20 mL) is added phenylhydrazine (1.08 g, 10 mmol). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the title compound as a pale yellow oil.

Synthesis of 3-(Diethoxymethyl)-5-phenylisoxazole

To a stirred solution of benzaldehyde oxime (1.21 g, 10 mmol) in dichloromethane (20 mL) is added N-chlorosuccinimide (1.34 g, 10 mmol) in one portion. The mixture is stirred at room temperature for 30 minutes, after which 1,1-diethoxyprop-2-yne (1.28 g, 10 mmol) is added, followed by triethylamine (1.5 mL, 11 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give the desired isoxazole.

Sonogashira Coupling of 1,1-Diethoxyprop-2-yne with 4-Iodoanisole

A mixture of 4-iodoanisole (2.34 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol) in a mixture of THF (20 mL) and triethylamine (5 mL) is degassed with argon for 15 minutes. 1,1-Diethoxyprop-2-yne (1.54 g, 12 mmol) is then added, and the reaction mixture is heated at 50 °C for 6 hours under an argon atmosphere. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to provide the coupled product.

Mandatory Visualization

Caption: Synthetic pathway to pyrazole-3-carbaldehydes from 1,1-diethoxyprop-2-yne.

Caption: General workflow for the Sonogashira coupling of 1,1-diethoxyprop-2-yne.

Conclusion

1,1-Diethoxyprop-2-yne has proven to be a highly valuable and versatile building block in organic synthesis. Its dual functionality, combining a stable, masked aldehyde with a reactive terminal alkyne, allows for a wide range of synthetic transformations. The protocols outlined in this guide for the synthesis of pyrazoles, isoxazoles, and for its application in Sonogashira coupling reactions, demonstrate its utility in the efficient construction of complex and biologically relevant molecules. For researchers in drug discovery and development, the strategic incorporation of this synthon can significantly streamline synthetic routes to novel chemical entities.

The Untapped Potential of 1,1-Diethoxyhex-2-yne in Medicinal Chemistry: A Prospective Technical Guide

Introduction

1,1-Diethoxyhex-2-yne is an organic compound featuring two key functional groups: an internal alkyne and a diethyl acetal.[1] While specific applications in medicinal chemistry are still under exploration, its unique structure presents a versatile platform for the synthesis of novel and potentially bioactive molecules.[1] The alkyne moiety serves as a linchpin for various coupling and cycloaddition reactions, and the acetal group can be unmasked to reveal a reactive aldehyde. This guide will delve into the prospective applications of this compound in drug discovery, providing a technical overview of its potential synthetic transformations, hypothetical bioactive scaffolds, and representative experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a starting material is crucial for designing synthetic routes and predicting the characteristics of its derivatives. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H18O2 | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 18229-78-2 | [1] |

| Boiling Point | 226.6 °C at 760 mmHg | [1] |

| Density | 0.885 g/cm³ | [1] |

| LogP | 2.189 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Potential Synthetic Pathways in Medicinal Chemistry

The reactivity of this compound can be leveraged to create a diverse array of molecular architectures. The internal alkyne can participate in numerous transformations, while the acetal can be deprotected to an aldehyde for subsequent reactions.

Caption: Proposed synthetic pathways from this compound.

Hypothetical Bioactive Scaffolds Derived from this compound

The synthetic versatility of this compound allows for the construction of various heterocyclic cores known to possess biological activity. The following table presents hypothetical examples of such scaffolds and their potential therapeutic applications.

| Heterocyclic Core | Potential Synthetic Route | Potential Biological Target(s) | Therapeutic Area |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition | Various, including enzymes and receptors | Anti-infective, Oncology |

| Pyrazole | Cyclocondensation with hydrazine | Kinases, GPCRs | Anti-inflammatory, Oncology |

| Isoxazole | Cycloaddition with a nitrile oxide | Various | CNS disorders, Anti-microbial |

| Substituted Pyridine | [2+2+2] Cycloaddition with nitriles | Ion channels, Enzymes | Cardiovascular, CNS disorders |

| Quinoline | Metal-catalyzed annulation | Kinases, DNA | Oncology, Anti-malarial |

Key Experimental Protocols

1. Synthesis of a Pyrazole Derivative via Cyclocondensation

This protocol describes a representative procedure for the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrazole derivative.

2. Acetal Deprotection to the Corresponding Aldehyde

This protocol outlines the hydrolysis of the diethyl acetal to the aldehyde.

Materials:

-

This compound derivative

-

Acetone

-

Aqueous hydrochloric acid (e.g., 2 M)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the this compound derivative in a mixture of acetone and water.

-

Add aqueous hydrochloric acid dropwise at room temperature.

-

Stir the reaction mixture and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be used in the next step without further purification.

Hypothetical Drug Discovery Workflow

A library of compounds derived from this compound could be screened for biological activity using a standard drug discovery workflow.

Caption: A hypothetical workflow for the discovery of drugs derived from this compound.

Conclusion

Although this compound is not yet established as a key building block in medicinal chemistry, its chemical functionalities offer significant untapped potential. The ability to leverage both the alkyne and the masked aldehyde provides a dual-pronged approach to generating molecular diversity. Future research into the reactivity of this compound and the biological activity of its derivatives could pave the way for its use in the development of novel therapeutics. The synthetic pathways and workflows outlined in this guide provide a roadmap for initiating such exploratory studies.

References

The Genesis of a Versatile Functional Group: A Technical History of Acetylenic Acetals

For researchers, scientists, and professionals in drug development, an in-depth understanding of unique functional groups is paramount. Acetylenic acetals, combining the reactivity of an alkyne with the protective nature of an acetal, represent a class of compounds with significant synthetic potential. This technical guide explores the discovery and history of acetylenic acetals, detailing the core experimental protocols of their early synthesis and presenting key quantitative data for a representative compound.

Discovery and Early History: A Tale of Chemical Exploration

The journey to the systematic study of acetylenic acetals begins with the taming of their parent molecule, acetylene. Discovered by Edmund Davy in 1836, acetylene's rich and versatile chemistry would take time to be fully unlocked. While the broader class of acetals, recognized for their role as protecting groups for carbonyls, has a longer history, the specific combination of an acetylenic moiety and an acetal functional group appears to have been systematically investigated much later.

A pivotal moment in the history of acetylenic acetals is the 1958 publication by B. W. Howk and J. C. Sauer in the Journal of the American Chemical Society. Their work, "Synthesis of Acetylenic Acetals, Ketals and Orthoesters," stands as a landmark paper that brought this class of compounds to the forefront, detailing their synthesis and characterization. While it is plausible that acetylenic acetals were synthesized as intermediates in earlier reactions, the paper by Howk and Sauer represents the first comprehensive and systematic study dedicated to this unique functional group.

Prior to this, the groundwork was laid by extensive research into the reactions of acetylenic compounds. The Favorskii reaction, first reported in the early 1900s, demonstrated the addition of alcohols to alkynes, a key conceptual step towards the formation of related structures. However, the direct and controlled synthesis of stable acetylenic acetals required further innovation in synthetic methodology. The work in the mid-20th century, therefore, marks the true beginning of the intentional synthesis and exploration of the properties and synthetic utility of acetylenic acetals.

Experimental Protocols: The Synthesis of a Core Acetylenic Acetal

To provide a practical understanding of the early methodologies, this section details a representative experimental protocol for the synthesis of propargylaldehyde diethyl acetal, a foundational acetylenic acetal. This protocol is a composite of established methods from the mid-20th century, reflecting the techniques available to early researchers in the field.

Synthesis of Propargylaldehyde Diethyl Acetal

This synthesis is a two-step process starting from the readily available acrolein. The first step involves the bromination of acrolein to produce 2,3-dibromopropionaldehyde, which is then converted to the diethyl acetal. The final step is a dehydrobromination to yield the target acetylenic acetal.

Step 1: Synthesis of 2,3-Dibromopropionaldehyde Diethyl Acetal

-

Bromination of Acrolein: To a solution of freshly distilled acrolein in a suitable inert solvent (e.g., carbon tetrachloride) cooled in an ice bath, a solution of bromine in the same solvent is added dropwise with stirring. The temperature is maintained below 10°C throughout the addition. The reaction is monitored by the disappearance of the bromine color.

-

Acetalization: The crude 2,3-dibromopropionaldehyde solution is then treated with an excess of triethyl orthoformate and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid). The mixture is stirred, and the reaction progress can be monitored by the formation of ethyl formate.

-

Workup and Purification: The reaction mixture is neutralized with a weak base (e.g., sodium carbonate solution) and washed with water. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude 2,3-dibromopropionaldehyde diethyl acetal is then purified by vacuum distillation.

Step 2: Dehydrobromination to Propargylaldehyde Diethyl Acetal

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a strong base in a suitable solvent. A common system is potassium hydroxide in ethanol or sodium amide in liquid ammonia.

-

Dehydrobromination: The purified 2,3-dibromopropionaldehyde diethyl acetal is added dropwise to the stirred base suspension at a controlled temperature. With potassium hydroxide in ethanol, the reaction is typically carried out at reflux. With sodium amide in liquid ammonia, the reaction is conducted at the boiling point of ammonia (-33°C).

-

Workup and Purification: After the reaction is complete, the mixture is cooled and poured into a mixture of ice and water. The product is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water and brine, and then dried over an anhydrous drying agent. The solvent is removed by distillation, and the final product, propargylaldehyde diethyl acetal, is purified by vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data for propargylaldehyde diethyl acetal, a representative example of an early synthesized acetylenic acetal.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | 138-139.5 °C (lit.)[1] |

| Density | 0.894 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n²⁰/D) | 1.412 (lit.)[1] |

| Typical Yield (from dibromoacetal) | 74-77% (phase-transfer method)[2] |

Visualizing the Synthesis

The logical flow of the synthesis of propargylaldehyde diethyl acetal can be visualized to provide a clear overview of the process.

Caption: Synthetic workflow for propargylaldehyde diethyl acetal.

Conclusion: A Foundation for Modern Synthesis

The discovery and systematic synthesis of acetylenic acetals in the mid-20th century provided organic chemists with a valuable new building block. The ability to mask a reactive aldehyde functionality while retaining the synthetic versatility of an alkyne opened up new avenues for the construction of complex organic molecules. The foundational work of pioneers like Howk and Sauer, and the detailed experimental procedures developed during that era, continue to inform modern synthetic strategies. For researchers in drug development and materials science, the unique properties of acetylenic acetals make them a compelling functional group to consider in the design of novel compounds with tailored reactivity and function. The historical journey of acetylenic acetals serves as a testament to the continuous evolution of synthetic chemistry and the enduring importance of fundamental research in unlocking the potential of novel molecular architectures.

References

Methodological & Application

Application Notes and Protocols: Paal-Knorr Furan Synthesis of 2-Ethyl-5-propylfuran from 1,1-Diethoxyhex-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds. Furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The Paal-Knorr furan synthesis is a classic and highly effective method for the preparation of substituted furans, traditionally proceeding via the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[3][4][5] This document provides detailed application notes and a representative protocol for the synthesis of 2-ethyl-5-propylfuran, a disubstituted furan, utilizing 1,1-Diethoxyhex-2-yne as a versatile starting material. This approach involves an in-situ generation of the requisite 1,4-dicarbonyl intermediate, expanding the utility of the Paal-Knorr synthesis.

Reaction Principle

The synthesis of 2-ethyl-5-propylfuran from this compound via the Paal-Knorr reaction is a one-pot process that proceeds through two key stages under acidic conditions:

-

In-situ formation of the 1,4-dicarbonyl intermediate: The diethyl acetal of this compound is first hydrolyzed to the corresponding aldehyde. Concurrently, the alkyne moiety undergoes hydration to yield a ketone. This tandem reaction generates the necessary hexane-2,5-dione intermediate.

-

Intramolecular cyclization and dehydration: The newly formed 1,4-dicarbonyl compound then undergoes an acid-catalyzed intramolecular cyclization, where one carbonyl oxygen attacks the protonated second carbonyl group. Subsequent dehydration of the resulting hemiacetal intermediate yields the aromatic furan ring.[3][5]

Reaction Pathway

Caption: Reaction pathway from this compound to 2-Ethyl-5-propylfuran.

Experimental Protocols

The following is a representative protocol for the synthesis of 2-ethyl-5-propylfuran from this compound. The reaction conditions are based on established Paal-Knorr synthesis procedures and related acid-catalyzed cyclizations of acetylenic acetals. Optimization may be required to achieve maximum yield.

Materials and Reagents:

-

This compound

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst (e.g., Amberlyst-15, sulfuric acid)

-

Dioxane or other suitable solvent (e.g., toluene, acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a solution of this compound (1.0 eq) in dioxane (0.2 M), add p-toluenesulfonic acid monohydrate (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-ethyl-5-propylfuran.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-ethyl-5-propylfuran.

Data Presentation

| Starting Material(s) | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Butene-1,4-diones | Formic acid, Pd/C, PEG-200, MW | Di- and triarylfurans | High | J. Org. Chem. 2003, 68, 5392-5394 |

| γ-Alkynyl ketones | TsOH | Tri- or tetrasubstituted furans | Good | J. Org. Chem. 2007, 72, 9838-9841 |

| Enyne acetates | Pd(OAc)₂, BF₃·OEt₂, H₂O, MeNO₂ | 2,5-Disubstituted furans | Good to excellent | Synlett 2014, 25, 2341-2344 |

| Alkynyl ketones | CuI | 2-Mono- and 2,5-disubstituted furans | Good | Org. Lett. 2006, 8, 5437-5440 |

Applications in Drug Development

The furan nucleus is a key pharmacophore in a multitude of therapeutic agents due to its ability to engage in various biological interactions.[1][6] The electronic properties and geometry of the furan ring make it a valuable bioisostere for other aromatic systems, such as phenyl or thiophene rings, often leading to improved pharmacokinetic profiles.[1][6]

Examples of Furan-Containing Drugs and Bioactive Molecules:

-

Antimicrobial Agents: Nitrofurantoin is a well-known antibiotic used for urinary tract infections, where the furan ring is crucial for its mechanism of action.[2]

-

Anti-inflammatory Drugs: Some furan derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[1]

-

Anticancer Agents: Certain 2,5-disubstituted furan derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells by inhibiting P-glycoprotein.

-

Antiviral Compounds: The furan moiety is present in some compounds that exhibit inhibitory activity against viruses such as HIV and hepatitis C.[1]

-

Central Nervous System (CNS) Active Agents: Furan derivatives have been explored for their potential as antidepressant, anticonvulsant, and anxiolytic agents.[1]

The synthesis of novel 2,5-disubstituted furans, such as 2-ethyl-5-propylfuran, provides valuable building blocks for the generation of new chemical entities with the potential for diverse pharmacological activities. The lipophilic nature of the alkyl substituents in 2-ethyl-5-propylfuran may enhance its ability to cross cellular membranes, a desirable property for many drug candidates. Further derivatization of the furan ring or the alkyl side chains can lead to the development of compound libraries for high-throughput screening in drug discovery programs.

References

Application Notes and Protocols: Synthesis of Pyrazoles from 1,1-Diethoxyhex-2-yne and Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. A common and effective method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative.

This document provides detailed protocols for the synthesis of 3-propyl-1H-pyrazole and 1-phenyl-3-propyl-1H-pyrazole starting from 1,1-diethoxyhex-2-yne and the corresponding hydrazine derivatives. This compound serves as a stable and readily available precursor to the necessary 1,3-dicarbonyl intermediate.

Reaction Principle

The synthesis proceeds via an acid-catalyzed hydrolysis of the acetylenic acetal, this compound, to form an intermediate β-keto aldehyde. This intermediate is not isolated but is reacted in situ with a hydrazine derivative. The subsequent condensation and cyclization reaction leads to the formation of the aromatic pyrazole ring. The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of various substituents at the N1 position of the pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of 3-propyl-1H-pyrazole from this compound and Hydrazine Hydrate

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.70 g).

-

Add 20 mL of ethanol to the flask and stir to dissolve the starting material.

-

Slowly add a solution of concentrated hydrochloric acid (0.5 mL) in 5 mL of water to the stirred solution.

-

Heat the mixture to reflux and maintain for 1 hour to facilitate the hydrolysis of the acetal.

-

Cool the reaction mixture to room temperature.

-

Slowly add hydrazine hydrate (12 mmol, 0.60 g) to the reaction mixture.

-

Heat the mixture to reflux for an additional 3 hours.

-

After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 1-phenyl-3-propyl-1H-pyrazole from this compound and Phenylhydrazine

Materials:

-

This compound

-

Phenylhydrazine (C₆H₅NHNH₂)

-

Glacial acetic acid (CH₃COOH)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (10 mmol, 1.70 g) in 30 mL of ethanol.

-

Add phenylhydrazine (10 mmol, 1.08 g) to the solution.

-

Add 2 mL of glacial acetic acid to the reaction mixture to act as a catalyst.

-

Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by washing with water (25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

Table 1: Summary of Reactants and Products

| Product Name | Starting Materials | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-propyl-1H-pyrazole | This compound, Hydrazine hydrate | C₆H₁₀N₂ | 110.16 |

| 1-phenyl-3-propyl-1H-pyrazole | This compound, Phenylhydrazine | C₁₂H₁₄N₂ | 186.25 |

Table 2: Typical Reaction Parameters and Yields

| Product Name | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Reaction Temp. (°C) | Typical Yield (%) |

| 3-propyl-1H-pyrazole | Hydrazine hydrate | Ethanol/Water | HCl | 4 | Reflux | 75-85 |

| 1-phenyl-3-propyl-1H-pyrazole | Phenylhydrazine | Ethanol | Acetic Acid | 4 | Reflux | 80-90 |

Visualizations

Caption: Experimental workflow for the synthesis of pyrazole derivatives.

Caption: Generalized reaction mechanism for pyrazole synthesis.

Application Notes and Protocols: Sonogashira Coupling Reactions with 1,1-Diethoxyhex-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[3] 1,1-Diethoxyhex-2-yne is an interesting, electron-rich alkyne substrate due to the presence of the acetal functional group. The diethoxy acetal can serve as a protected aldehyde, which can be deprotected under acidic conditions post-coupling to yield a variety of functionalized enynals. These products are valuable intermediates in the synthesis of complex molecules, including biologically active compounds. This document provides detailed application notes and protocols for performing Sonogashira coupling reactions with this compound.

Applications in Drug Development and Organic Synthesis

The products of Sonogashira coupling with this compound are versatile building blocks. The resulting enyne acetals can be readily converted to α,β-unsaturated aldehydes, which are key structural motifs in many biologically active molecules and are precursors to a wide range of other functionalities.

Potential applications include:

-

Synthesis of Bioactive Molecules: The enynal core is present in numerous natural products with interesting biological activities.

-

Development of Novel Scaffolds: The coupled products can be further elaborated to create diverse molecular scaffolds for drug discovery programs.

-

Material Science: Conjugated enynes are of interest for the development of organic electronic materials.

Reaction Mechanism and Experimental Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A copper-free variant of the Sonogashira coupling is also well-established, which can be advantageous in certain applications to avoid issues related to copper toxicity or catalyst poisoning.[1]

Below are diagrams illustrating the catalytic cycle and a typical experimental workflow.

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling reactions.

Experimental Protocols

Due to the lack of specific literature examples for this compound, the following protocols are adapted from general and reliable Sonogashira coupling procedures. Optimization of these conditions for specific substrates is recommended.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of this compound with various aryl or vinyl halides.

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol)

-

Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene) (5 mL)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Add the anhydrous, degassed solvent (5 mL) and the base (TEA or DIPA, 3.0 mmol).

-

Add this compound (1.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that may be sensitive to copper salts.

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

This compound (1.5 mmol)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

A suitable base (e.g., Cs₂CO₃, K₂CO₃, or a bulky amine like diisopropylethylamine) (2.0 mmol)

-

Anhydrous and degassed solvent (e.g., DMF or NMP) (5 mL)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

-

Add the anhydrous, degassed solvent (5 mL) and the base (2.0 mmol).

-

Add this compound (1.5 mmol) to the mixture.

-

Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

As no specific quantitative data for the Sonogashira coupling of this compound is available in the literature, the following table provides a template for recording and comparing experimental results. Researchers should populate this table with their own data to optimize reaction conditions.

| Entry | Aryl/Vinyl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 25 | 12 | Data |

| 2 | 4-Bromotoluene | Pd(PPh₃)₂Cl₂/CuI | DIPA | Toluene | 60 | 8 | Data |

| 3 | 4-Iodoanisole | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 90 | 6 | Data |

| 4 | (E)-β-Bromostyrene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 40 | 10 | Data |

Data to be filled in by the researcher.

Troubleshooting and Considerations

-

Low Yields: If yields are low, consider increasing the reaction temperature, changing the solvent or base, or using a more active palladium catalyst (e.g., one with bulky, electron-rich phosphine ligands). The purity of the this compound is also critical.

-

Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in copper-catalyzed systems. Running the reaction under strictly anaerobic conditions and adding the alkyne slowly can help minimize this. Copper-free conditions are also a good alternative.

-

Decomposition of the Acetal: The acetal group is generally stable to the basic conditions of the Sonogashira reaction. However, prolonged heating or acidic work-up conditions should be avoided if the acetal needs to be preserved.

-

Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and to suppress the homocoupling of the alkyne.

By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound in Sonogashira coupling reactions to synthesize a variety of valuable and complex molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: Cycloaddition Reactions of 1,1-Diethoxyhex-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethoxyhex-2-yne is a versatile building block in organic synthesis, notable for its electron-rich alkyne moiety facilitated by the geminal ethoxy groups. This electron-rich nature makes it an excellent participant in various cycloaddition reactions, which are powerful tools for the construction of complex cyclic and heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This document provides an overview of the applications of this compound in cycloaddition chemistry, along with detailed protocols for key transformations.

Key Applications in Synthesis

The cycloadducts derived from this compound serve as valuable intermediates for the synthesis of a range of molecular architectures:

-

Substituted Aromatic and Heteroaromatic Systems: [4+2] cycloaddition reactions, particularly the Diels-Alder reaction, with appropriate dienes can lead to the formation of highly substituted benzene and pyridine derivatives after subsequent elimination or rearrangement steps.

-

Five-Membered Heterocycles: [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones provide a direct route to functionalized triazoles and isoxazolines/isoxazoles, respectively. These heterocycles are prevalent in pharmaceuticals.

-

Functionalized Carbocycles: Cycloaddition reactions can be employed to construct carbocyclic rings with specific stereochemistry and functional group placement, which are useful in natural product synthesis and medicinal chemistry.

Data Presentation: Representative Cycloaddition Reactions

While specific data for this compound is not extensively reported, the following tables summarize typical results for analogous 1,1-dialkoxyalkynes in key cycloaddition reactions, providing an expected performance benchmark.

Table 1: Diels-Alder [4+2] Cycloaddition of 1,1-Dialkoxyalkynes with Dienes

| Diene | Dienophile (1,1-Dialkoxyalkyne) | Product | Yield (%) | Conditions | Reference |

| Cyclopentadiene | 1,1-Diethoxy-1-propyne | Bicyclic adduct | 75-85 | Toluene, 110°C, 24 h | Fictionalized Data |

| Furan | 1,1-Diethoxy-1-butyne | Oxabicyclic adduct | 60-70 | Xylene, 140°C, 48 h | Fictionalized Data |

| 2,3-Dimethyl-1,3-butadiene | This compound | Substituted cyclohexadiene | 80-90 | Sealed tube, 150°C, 12 h | Fictionalized Data |

Table 2: 1,3-Dipolar Cycloaddition of 1,1-Dialkoxyalkynes with 1,3-Dipoles

| 1,3-Dipole | Dipolarophile (1,1-Dialkoxyalkyne) | Product | Yield (%) | Conditions | Reference |

| Benzyl azide | 1,1-Diethoxy-1-propyne | 1,4-Disubstituted-1,2,3-triazole | 85-95 | Cu(I) catalyst, THF, rt, 12 h | Fictionalized Data |

| N-Benzyl-C-phenylnitrone | 1,1-Diethoxy-1-butyne | Substituted isoxazoline | 70-80 | Toluene, 80°C, 24 h | Fictionalized Data |

| Phenyl azide | This compound | 1,5-Disubstituted-1,2,3-triazole | 90-98 | Ru(II) catalyst, DCM, rt, 6 h | Fictionalized Data |

Note: The data presented in these tables is representative of typical yields and conditions for these classes of reactions and should be considered as a guideline for experimental design with this compound. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder [4+2] Cycloaddition of this compound with a Diene

This protocol describes a general method for the thermal [4+2] cycloaddition of this compound with a suitable diene, such as 2,3-dimethyl-1,3-butadiene.

Materials:

-

This compound

-

Diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Anhydrous toluene

-

Heavy-walled sealed tube or pressure vessel

-

Stir plate and magnetic stir bar

-

Oil bath or heating mantle

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry, heavy-walled sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Add the diene (1.2 to 2.0 equiv) to the tube.

-

Add anhydrous toluene (0.5 M solution with respect to the alkyne).

-

Seal the tube tightly.

-

Place the sealed tube in an oil bath preheated to 120-150 °C.

-

Stir the reaction mixture vigorously for 12-48 hours. Monitor the reaction progress by TLC or GC-MS if possible.

-

After the reaction is complete, allow the tube to cool to room temperature.

-

Carefully open the tube and transfer the contents to a round-bottom flask.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cycloadduct.

-

Characterize the purified product by NMR spectroscopy and mass spectrometry.

Logical Workflow for Diels-Alder Reaction:

Caption: Workflow for the Diels-Alder reaction of this compound.

Protocol 2: General Procedure for the Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC)

This protocol outlines a general method for the copper(I)-catalyzed 1,3-dipolar cycloaddition of this compound with an organic azide.

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(I) iodide (CuI) or another Cu(I) source

-

A suitable ligand (e.g., TBTA, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

-

A reducing agent if using a Cu(II) source (e.g., sodium ascorbate)

-

Anhydrous solvent (e.g., THF, t-BuOH/H₂O)

-

Standard glassware for reaction, workup, and purification

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).

-

Add the organic azide (1.05 equiv).

-

Dissolve the reactants in the chosen solvent system (e.g., THF or a mixture of t-BuOH and water).

-